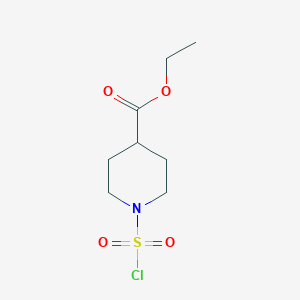

Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate

Descripción

The exact mass of the compound Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl 1-chlorosulfonylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO4S/c1-2-14-8(11)7-3-5-10(6-4-7)15(9,12)13/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSATNAZLGTHIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765962-67-2 | |

| Record name | ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Basic properties of Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate.

An In-depth Technical Guide to Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate

Abstract: This document provides a comprehensive technical overview of Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate, a reactive chemical intermediate of significant interest in medicinal chemistry and synthetic organic chemistry. While detailed experimental data for this specific compound is not extensively published, this guide synthesizes information from its constituent chemical moieties and closely related analogues to provide a robust profile. We will cover its logical synthesis, predicted physicochemical and spectroscopic properties, primary reactivity, potential applications as a versatile building block for drug discovery, and critical safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this molecule's properties and utility.

Introduction and Strategic Overview

Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate is a bifunctional molecule featuring a stable ethyl ester at the 4-position of a piperidine ring and a highly reactive chlorosulfonyl group on the ring nitrogen. This structural arrangement makes it an ideal intermediate for the divergent synthesis of compound libraries. The ethyl ester provides a site for further chemical modification (e.g., hydrolysis to the carboxylic acid followed by amide coupling), while the N-chlorosulfonyl group serves as a powerful electrophilic handle for introducing a diverse range of sulfonamide or sulfonate ester functionalities.

The sulfonamide functional group is a well-established pharmacophore present in numerous FDA-approved drugs, including antibacterial agents, diuretics, and anticonvulsants. Similarly, the piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in centrally active agents and other therapeutics.[1] The combination of these features in a single, reactive building block underscores the potential of Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate in the rapid assembly of novel molecular entities for biological screening.

The Foundational Scaffold: Ethyl Piperidine-4-carboxylate

The journey to understanding the title compound begins with its immediate precursor, Ethyl piperidine-4-carboxylate (also known as Ethyl isonipecotate). This commercially available secondary amine is the core upon which the reactive sulfonyl chloride is built.

Physicochemical Properties

The core physical and chemical properties of the parent amine, Ethyl piperidine-4-carboxylate, are well-documented and summarized below.[2][3]

| Property | Value |

| CAS Number | 1126-09-6 |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| Appearance | Clear colorless to slightly brown liquid |

| Boiling Point | 204 °C (lit.); 105 °C / 10 mmHg[2] |

| Density | 1.02 g/mL at 25 °C (lit.)[2] |

| Refractive Index (n²⁰/D) | 1.459 (lit.)[2] |

| Flash Point | 80 °C (176 °F)[2] |

| Storage | Store in a cool, dark place under an inert atmosphere. |

Role as a Synthetic Building Block

Ethyl piperidine-4-carboxylate is a versatile reactant used in the synthesis of a wide array of more complex molecules. It is a key intermediate for synthesizing potential therapeutics for cardiovascular disease, as well as antimicrobial and antioxidant agents.[2] Its established utility in forming diverse chemical structures highlights the strategic value of converting it into a more reactive intermediate like the target N-chlorosulfonyl derivative.

Synthesis and Core Reactivity

The transformation of the stable parent amine into the highly reactive sulfonyl chloride is a critical step that unlocks its synthetic potential.

Proposed Synthesis Pathway

The most direct and industrially scalable method for preparing Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate is the reaction of Ethyl piperidine-4-carboxylate with sulfuryl chloride (SO₂Cl₂).

Causality of Experimental Choices:

-

Reagent: Sulfuryl chloride is a highly reactive source of an electrophilic sulfonyl group (-SO₂-).

-

Solvent: An aprotic solvent like Dichloromethane (DCM) is used to prevent reaction with the solvent itself.

-

Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and prevent side product formation.

-

Base: A non-nucleophilic base, such as triethylamine, is essential. It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Without the base, the generated HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Dominant Reactivity: The N-Chlorosulfonyl Group

The chemical behavior of Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate is overwhelmingly dictated by the highly electrophilic sulfur atom of the chlorosulfonyl group. This group readily undergoes nucleophilic substitution, with the chloride ion acting as an excellent leaving group. This makes the compound a superb "sulfonylation" agent.[4]

The primary utility lies in its reaction with nucleophiles, particularly primary and secondary amines, to form robust sulfonamide linkages. This reaction is fundamental to the synthesis of sulfa drugs and other bioactive molecules.[4]

Predicted Properties and Spectroscopic Profile

While awaiting extensive empirical validation, the physicochemical and spectroscopic properties of Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate can be reliably predicted based on its structure.

Predicted Physicochemical Data

| Property | Predicted Value | Source |

| Molecular Formula | C₈H₁₄ClNO₄S | PubChemLite[5] |

| Molecular Weight | 255.71 g/mol | Calculated |

| Monoisotopic Mass | 255.0332 Da | PubChemLite[5] |

| XLogP | 1.0 | PubChemLite[5] |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Analog Inference |

Predicted Spectroscopic Signatures

A researcher synthesizing this compound could confirm its identity using the following expected spectroscopic features:

-

¹H NMR: Compared to the spectrum of the starting material, Ethyl piperidine-4-carboxylate, the most significant change will be the downfield shift of the protons on the carbons adjacent to the nitrogen (positions 2 and 6). The strong electron-withdrawing effect of the -SO₂Cl group will deshield these protons, likely shifting them from ~3.1 ppm to well over 3.5 ppm. The remaining piperidine and ethyl ester signals will be present but less affected.[6]

-

¹³C NMR: Similarly, the C2 and C6 carbons of the piperidine ring will experience a significant downfield shift upon N-sulfonylation.

-

IR Spectroscopy: The infrared spectrum will provide definitive evidence of the sulfonyl chloride group. Two very strong, characteristic absorption bands are expected for the S=O stretching vibrations:

-

Asymmetric stretch: ~1370-1385 cm⁻¹

-

Symmetric stretch: ~1175-1190 cm⁻¹ The spectrum will also retain the strong C=O stretching band from the ethyl ester group at ~1730 cm⁻¹.

-

-

Mass Spectrometry: High-resolution mass spectrometry should confirm the predicted exact mass. Predicted adducts are also a key identifier.[5]

| Adduct | Predicted m/z |

| [M+H]⁺ | 256.04048 |

| [M+Na]⁺ | 278.02242 |

Safety, Handling, and Storage

The high reactivity of Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate necessitates stringent safety protocols. The safety profile is dominated by the sulfonyl chloride functional group.

WARNING: Sulfonyl chlorides are highly reactive, corrosive, and moisture-sensitive compounds. All handling must be performed by trained personnel in a controlled laboratory environment.

Hazard Analysis

-

Corrosivity: The compound is expected to be corrosive to skin, eyes, and mucous membranes.

-

Moisture Sensitivity: It will react violently with water, alcohols, and other protic nucleophiles. This reaction liberates hydrochloric acid (HCl) gas and the corresponding sulfonic acid, both of which are corrosive.[7]

-

Lachrymator: Like many sulfonyl chlorides, it is expected to be a lachrymator (causes tearing).

Recommended Handling Protocol

-

Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors or HCl gas released upon accidental hydrolysis. An eyewash station and safety shower must be immediately accessible.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory.

-

Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton®). Double-gloving is recommended.

-

Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

-

-

Procedural Discipline:

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive materials. The container should be stored under an inert atmosphere.

-

Disposal: Waste must be treated as hazardous. Quench residual material cautiously by slowly adding it to a stirred, cooled solution of a weak base (e.g., sodium bicarbonate). Dispose of the neutralized waste in accordance with local, state, and federal regulations.

Conclusion

Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate stands as a potent and versatile, albeit under-documented, chemical intermediate. Its value is derived from the strategic combination of a modifiable ester handle and a highly reactive N-chlorosulfonyl group on a privileged piperidine scaffold. By understanding the well-established chemistry of its precursor and the predictable, powerful reactivity of the sulfonyl chloride moiety, researchers can leverage this compound for the efficient construction of novel sulfonamide and sulfonate ester libraries. Such libraries are of high interest in the ongoing search for new therapeutic agents. Adherence to strict safety and handling protocols is paramount to its successful and safe application in the laboratory.

References

-

PubChem. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Reactions of Amines. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Amines as Nucleophiles. Retrieved from [Link]

-

Zhang, L. (n.d.). The Synthesis of N-Chlorosulfonyl β-Lactams and Their Rearrangements. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Advances. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme-I: Synthesis of 4-chlorophenyl)sulfonyl)piperidine-3-carboxamide. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-piperidinecarboxylate. Retrieved from [Link]

-

Baxendale Group. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Retrieved from [Link]

- Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.

-

Royal Society of Chemistry. (n.d.). N-Chlorosulfonyl carbamate-enabled, photoinduced amidation of quinoxalin-2(1H)-ones. Retrieved from [Link]

-

NJ.gov. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethyl piperidine-4-carboxylate (CAS 1126-09-6). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). The Hinsberg Test: Reaction with benzenesulfonyl chloride. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

-

UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. Retrieved from [Link]

-

Study Mind. (n.d.). Amines - Properties and Reactivity of Amines (A-Level Chemistry). Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Ethyl cis- and trans -4-Chloro-5-oxo-1,2-diphenylpyrrolidine-2-carboxylate. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Remarkable dynamic NMR spectra and properties of a sterically congested cis-1,2-diarylcyclobutane. Retrieved from [Link]

-

DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Synthesis and Applications of Ethyl 1-benzylpiperidine-4-carboxylate. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]

- 3. Ethyl piperidine-4-carboxylate (CAS 1126-09-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. PubChemLite - Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate (C8H14ClNO4S) [pubchemlite.lcsb.uni.lu]

- 6. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR [m.chemicalbook.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. nj.gov [nj.gov]

Application Notes and Protocols: High-Throughput Synthesis of Novel Sulfonamide Libraries Utilizing Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of the Sulfonamide Scaffold and Parallel Synthesis in Drug Discovery

The sulfonamide moiety is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1] Its prevalence in marketed drugs underscores its importance as a privileged scaffold. The ability of the sulfonamide group to act as a bioisostere for amides and carboxylic acids, while offering distinct physicochemical properties such as improved metabolic stability and hydrogen bonding capabilities, makes it a valuable component in the design of novel therapeutics.[2][3]

Parallel synthesis has emerged as a powerful strategy to accelerate the drug discovery process by enabling the rapid generation of large and diverse compound libraries.[4][5] This high-throughput approach allows for the systematic exploration of structure-activity relationships (SAR), crucial for the optimization of lead compounds.[6] The use of versatile building blocks in parallel synthesis is key to accessing novel chemical space.

This application note provides a detailed guide to the use of Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate as a versatile scaffold for the parallel synthesis of novel sulfonamide libraries. This bifunctional reagent incorporates a reactive sulfonyl chloride for derivatization with a diverse range of amines and a piperidine-4-carboxylate moiety that can be further functionalized, offering multiple points for diversification. We will delve into the underlying chemistry, provide detailed experimental protocols for solution-phase parallel synthesis, and discuss methods for high-throughput purification and characterization.

The Core Reagent: Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate

Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate is a key building block for the synthesis of a wide range of N-substituted piperidine-1-sulfonamides. Its chemical structure combines a highly reactive sulfonyl chloride group with a stable piperidine ring containing an ethyl ester. This dual functionality allows for a modular approach to library synthesis.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₁₄ClNO₄S | PubChem |

| Molecular Weight | 255.71 g/mol | PubChem |

| Monoisotopic Mass | 255.0332 Da | PubChem |

| Predicted XlogP | 1.0 | PubChem |

| Appearance | (Predicted) Colorless to light yellow oil or solid | General knowledge |

Core Chemistry: The Sulfonylation Reaction

The fundamental reaction underpinning the use of Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate in parallel synthesis is the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride. This reaction, typically carried out in the presence of a non-nucleophilic base to quench the HCl byproduct, proceeds readily to form a stable sulfonamide bond.

The reaction is broadly applicable to a wide range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines, making it ideal for generating diverse compound libraries. The choice of solvent and base is critical for ensuring high reaction yields and purity. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common solvents, while tertiary amines such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are frequently used as bases.

Synthesis of the Starting Material: Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate

A reliable supply of high-purity starting material is crucial for any successful library synthesis campaign. Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate can be synthesized from the commercially available Ethyl piperidine-4-carboxylate. A general method for the synthesis of piperidine-1-sulfonyl chlorides involves the reaction of the parent piperidine with sulfuryl chloride in an inert solvent.[7]

Illustrative Synthetic Protocol:

-

Reaction: Ethyl piperidine-4-carboxylate + Sulfuryl chloride → Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate + HCl

-

Procedure: A solution of Ethyl piperidine-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) is cooled to 0 °C under an inert atmosphere. A solution of sulfuryl chloride (1.1 eq) in anhydrous DCM is added dropwise, maintaining the temperature at 0 °C. The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is carefully quenched with ice-water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by flash chromatography if necessary.

Parallel Synthesis Workflow

The following section outlines a detailed workflow for the solution-phase parallel synthesis of a library of N-substituted piperidine-1-sulfonamides using Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate. This workflow is designed to be compatible with standard automated or semi-automated parallel synthesis platforms.

Caption: Workflow for Parallel Synthesis of a Sulfonamide Library.

Detailed Experimental Protocols

A. Preparation of Reagent Stock Solutions

-

Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate Stock Solution: Prepare a 0.2 M solution of Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate in anhydrous dichloromethane (DCM).

-

Amine Library Plate: In a 96-well plate, prepare 0.2 M solutions of a diverse set of primary and secondary amines in anhydrous DCM.

-

Base Stock Solution: Prepare a 0.4 M solution of triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in anhydrous DCM.

B. Parallel Synthesis Protocol (96-well plate format)

-

To each well of a 96-well reaction plate, add 200 µL (0.04 mmol) of the Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate stock solution using an automated liquid handler.

-

To each well, add 220 µL (0.044 mmol, 1.1 equivalents) of the corresponding amine solution from the amine library plate.

-

To each well, add 220 µL (0.088 mmol, 2.2 equivalents) of the base stock solution.

-

Seal the reaction plate with a cap mat and place it on an orbital shaker at room temperature.

-

Allow the reactions to proceed for 12-16 hours. Reaction progress can be monitored by taking a small aliquot from a few representative wells for LC-MS analysis.

C. High-Throughput Work-up and Purification

Option 1: Liquid-Liquid Extraction (LLE)

-

Quench the reactions by adding 500 µL of water to each well.

-

Mix thoroughly by agitation.

-

Add 500 µL of DCM to each well and agitate to extract the product.

-

Allow the layers to separate (centrifugation can aid separation).

-

Carefully remove the aqueous layer.

-

Wash the organic layer with 500 µL of brine.

-

Transfer the organic layer to a new 96-well plate and evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator.

Option 2: Solid-Phase Extraction (SPE)

-

Concentrate the reaction mixtures to dryness.

-

Re-dissolve the residues in a suitable solvent (e.g., DCM or DMSO/MeOH).

-

Load the solutions onto a 96-well SPE plate (e.g., silica or a suitable reverse-phase sorbent).

-

Wash with a non-polar solvent to remove non-polar impurities.

-

Elute the desired sulfonamide products with a more polar solvent system.

-

Evaporate the solvent from the eluates to yield the purified products.

For compounds that do not meet the desired purity after initial work-up (>85% is often the target for screening libraries), automated mass-directed preparative HPLC is the method of choice for purification.[8][9]

Data Presentation: Illustrative Library Synthesis

The following table provides representative data for a small, illustrative library of N-substituted piperidine-1-sulfonamides synthesized using the protocol described above.

| Amine Reactant | Product Structure | Expected Mass [M+H]⁺ | Purity (Crude, by LC-MS) | Isolated Yield |

| Aniline | 313.10 | 92% | 85% | |

| Benzylamine | 327.12 | 95% | 89% | |

| Morpholine | 309.10 | 96% | 91% | |

| Cyclohexylamine | 319.15 | 93% | 87% |

Note: Purity and yield are illustrative and will vary depending on the specific amine and reaction conditions.

Safety and Handling

-

Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate: As a sulfonyl chloride, this reagent is expected to be corrosive and moisture-sensitive. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Amines: Many amines are corrosive, flammable, and/or toxic. Consult the Safety Data Sheet (SDS) for each amine used in the library synthesis.

-

Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate engineering controls and PPE.

Conclusion

Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate is a highly valuable and versatile building block for the parallel synthesis of novel sulfonamide libraries. The straightforward and robust nature of the sulfonylation reaction, coupled with the potential for further derivatization of the piperidine-4-carboxylate moiety, provides a powerful platform for generating structurally diverse compounds for high-throughput screening in drug discovery programs. The protocols outlined in this application note provide a solid foundation for researchers to efficiently synthesize and purify these libraries, accelerating the identification of new bioactive molecules.

References

- Baxendale, I. R., et al. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Beilstein Journal of Organic Chemistry, 6, 86.

- Inglese, J., et al. (2006). High-throughput screening assays for the identification of chemical probes.

- Kyranos, J. N., & Cai, H. (2001). High-throughput purification of compound libraries. Current Opinion in Drug Discovery & Development, 4(4), 473-482.

- Lee, J., et al. (2012). Solid-Phase Parallel Synthesis of a Novel N-[Alkylsulfonamido-spiro(2H-1-benzopyr-an-2,4-piperidine)-6-yl] substituted Amide and Amine Derivatives. Bulletin of the Korean Chemical Society, 33(1), 128-132.

- Macmillan Group, Princeton University. (2023).

- Mancini, M., et al. (2013). Building a sulfonamide library by eco-friendly flow synthesis.

- Mancini, M., et al. (2007). Fully automated flow-through synthesis of secondary sulfonamides in a binary reactor system. Organic Letters, 9(6), 1073-1076.

-

Mancini, M., et al. (2007). Fully automated flow-through synthesis of secondary sulfonamides in a binary reactor system. PubMed. Available at: [Link]

- Mishra, S., et al. (2012). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 2(1), 1-14.

- Patent US7772403B2. (2010). Process to prepare sulfonyl chloride derivatives.

- Patent CN109180564B. (2021). Preparation method of piperidine and derivatives thereof.

-

PubChem. (n.d.). Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link]

- Scozzafava, A., et al. (2003). The sulfonamides: a patent review 2000-2002.

-

Southern Research. (n.d.). High-Throughput Screening & Discovery. Retrieved from [Link]

-

Washington University in St. Louis. (n.d.). High Throughput Screening Center. Retrieved from [Link]

- Wleklinski, M., et al. (2024). Parallel purification of microscale libraries via automated solid phase extraction. SLAS Technology, 29(2), 100126.

- Zarganes-Tzitzikas, T., et al. (2015). Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. Molecules, 20(7), 12344-12361.

Sources

- 1. Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients | MDPI [mdpi.com]

- 4. southernresearch.org [southernresearch.org]

- 5. Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fully automated flow-through synthesis of secondary sulfonamides in a binary reactor system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis routes of Piperidine-1-sulfonyl Chloride [benchchem.com]

- 8. High-throughput purification of compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High throughput purification of combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategies for Effective Amide Coupling of Piperidine Carboxylic Acids

Introduction: The Central Role of Piperidine Scaffolds

The piperidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates. Its ability to confer favorable physicochemical properties such as aqueous solubility, metabolic stability, and target engagement makes it a cornerstone of drug design. Consequently, the efficient and reliable formation of amide bonds involving piperidine carboxylic acids is a critical transformation in pharmaceutical research and development.

However, these seemingly routine couplings are often fraught with challenges that can hinder progress and compromise product purity. Steric hindrance from substituents on the piperidine ring can dramatically slow reaction rates, while the inherent chirality of many piperidine precursors introduces the risk of epimerization, leading to diastereomeric mixtures that are often difficult to separate.

This application note provides a comprehensive guide to navigating these challenges. We will dissect the mechanistic underpinnings of common coupling strategies, offer field-proven protocols for various scenarios, and present a logical framework for selecting the optimal conditions for your specific substrate.

Core Challenge: Overcoming Steric Hindrance and Suppressing Epimerization

The primary hurdles in coupling piperidine carboxylic acids stem from their structural properties:

-

Steric Hindrance: The non-planar, chair-like conformation of the piperidine ring, especially when substituted at positions C2 or C6, can shield the carboxylic acid from the incoming amine, impeding the reaction. This is a common issue with substrates like 2-piperidinecarboxylic acid (pipecolic acid) and its derivatives.

-

Epimerization: For chiral piperidine carboxylic acids, the acidic proton on the α-carbon (the carbon adjacent to the carboxyl group) is susceptible to abstraction by base. This is particularly problematic under harsh conditions or with extended reaction times. The resulting planar enolate can be re-protonated from either face, leading to a loss of stereochemical integrity. The formation of a highly activated intermediate, such as an oxazolone, is a known pathway for epimerization, especially with reagents that generate Vilsmeier-type salts.

The choice of coupling reagent, base, solvent, and temperature is therefore a delicate balance between achieving a reasonable reaction rate and preserving the stereochemistry of the final product.

Strategic Selection of Coupling Reagents

A variety of reagents have been developed to facilitate amide bond formation. They function by activating the carboxylic acid, converting the hydroxyl group into a better leaving group. The choice of activator is the most critical decision in designing a successful coupling protocol.

Carbodiimides: The Workhorse Reagents

Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their low cost and ease of use. EDC is particularly favored in drug discovery for the water-solubility of its urea byproduct, which simplifies purification.

-

Mechanism of Action: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide bond. However, this intermediate is also unstable and can rearrange to a stable N-acylurea byproduct, reducing yield. More critically, it is prone to causing epimerization.

-

The Role of Additives: To mitigate these issues, additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are almost always used with EDC. These additives intercept the O-acylisourea to form a less reactive but more stable active ester, which is less prone to side reactions and significantly suppresses epimerization.

This protocol is suitable for piperidine-4-carboxylic acids or other substrates where steric bulk and epimerization risk are low.

-

Dissolution: Dissolve the piperidine carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in an appropriate aprotic solvent (e.g., DMF, DCM) to a concentration of 0.1-0.5 M.

-

Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the initial exothermic reaction and minimize side reactions.

-

Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq). The base neutralizes the acid salt and facilitates the reaction.

-

EDC Addition: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by LC-MS or TLC.

-

Workup: Upon completion, dilute the reaction with ethyl acetate or another suitable organic solvent. Wash sequentially with 5% aqueous citric acid or NaHSO₄ to remove excess base, followed by saturated aqueous NaHCO₃ to remove unreacted acid and HOBt, and finally with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Phosphonium and Uronium/Guanidinium Salts: High-Potency Reagents

For more challenging substrates, particularly those that are sterically hindered or prone to epimerization, modern high-potency coupling reagents are preferred. These include phosphonium salts like BOP and PyBOP, and uronium/guanidinium salts like HBTU, HCTU, and HATU.

-

Mechanism of Action: These reagents react with the carboxylate (pre-formed by a base) to generate an activated ester (e.g., an aminium/uronium active ester). This activation step is rapid and efficient. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective as its reaction byproduct, 7-aza-1-hydroxybenzotriazole (HOAt), is a superior activating agent compared to HOBt, leading to faster reaction rates and lower rates of racemization.

Caption: A generalized workflow for amide coupling reactions.

This is the go-to protocol for challenging couplings, such as those involving N-methylated amines or 2-substituted piperidine carboxylic acids.

-

Dissolution: In a flask under an inert atmosphere (N₂ or Ar), dissolve the piperidine carboxylic acid (1.0 eq) in DMF (0.1 M).

-

Amine & Base Addition: Add the amine (1.1 eq) followed by a base. For HATU, a hindered base like DIPEA (3.0-4.0 eq) is essential. A common mistake is to use a stoichiometric amount of base, which is insufficient to neutralize the acid, the amine salt (if applicable), and facilitate the reaction.

-

HATU Addition: Add HATU (1.1-1.2 eq) in a single portion. The solution may turn yellow, which is characteristic of the formation of the activated ester.

-

Reaction: Stir the reaction at room temperature for 2-16 hours. The reaction is often significantly faster than with EDC. Monitor progress by LC-MS.

-

Workup & Purification: Follow the same procedure as described in Protocol 1. The byproducts from HATU and DIPEA are generally water-soluble, simplifying purification.

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Alternative Strategies: Acid Chlorides and Mixed Anhydrides

While highly effective, uronium salts can be expensive. Older, yet still powerful, methods involve converting the carboxylic acid into a more reactive species in situ.

-

Acid Chlorides: Reacting the carboxylic acid with reagents like oxalyl chloride or thionyl chloride generates the highly reactive acid chloride. This method is potent but can be harsh, often requiring strict temperature control and being incompatible with sensitive functional groups. The generation of HCl requires a stoichiometric amount of base in the subsequent amidation step. This method carries a high risk of epimerization.

-

Mixed Anhydrides: Reacting the carboxylic acid with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a base like N-methylmorpholine (NMM), forms a mixed anhydride. This intermediate is sufficiently reactive to couple with amines at low temperatures, which is highly effective at preserving stereochemical integrity.

Comparative Analysis of Common Coupling Conditions

| Reagent/Method | Relative Cost | Reaction Speed | Epimerization Risk | Best For | Key Considerations |

| EDC/HOBt | Low | Moderate | Low to Moderate | Routine, non-hindered substrates. | Water-soluble urea byproduct simplifies workup. HOBt is an explosive hazard when dry. |

| EDC/Oxyma | Low | Moderate | Low | Safer alternative to EDC/HOBt. | Oxyma is not explosive and can lead to cleaner reactions. |

| HATU/DIPEA | High | Very Fast | Very Low | Sterically hindered substrates, epimerization-prone acids, poorly nucleophilic amines. | Requires excess hindered base (DIPEA). Byproducts are water-soluble. |

| HBTU/DIPEA | High | Fast | Low | A slightly less potent but effective alternative to HATU. | Generally good for most applications. |

| Mixed Anhydride | Low | Fast | Very Low | Preserving stereochemistry, scale-up applications. | Requires low temperatures (-15 to 0 °C) and careful control of stoichiometry. |

| Acid Chloride | Very Low | Very Fast | High | Simple, robust substrates without sensitive functional groups. | Harsh conditions (generates HCl). Not suitable for complex molecules. |

Troubleshooting Common Issues

-

No Reaction or Low Conversion:

-

Cause: Insufficient activation or steric hindrance.

-

Solution: Switch to a more powerful coupling reagent (e.g., from EDC to HATU). Increase reaction temperature moderately (e.g., from RT to 40 °C), but be mindful of epimerization. Ensure the amine is not a salt; if it is, add an extra equivalent of base.

-

-

Epimerization Detected:

-

Cause: Base is too strong, reaction time is too long, or the activated intermediate is too long-lived.

-

Solution: Switch to a reagent known for low epimerization (HATU, Mixed Anhydride). Use a weaker base (e.g., switch from TEA to DIPEA or NMM). Reduce reaction temperature and time.

-

-

Formation of N-Acylurea Byproduct (with EDC):

-

Cause: The O-acylisourea intermediate rearranged before reacting with the amine.

-

Solution: Ensure an adequate amount of additive (HOBt, Oxyma) is present. Add the amine before adding EDC to the reaction mixture.

-

Conclusion

The successful amide coupling of piperidine carboxylic acids is a cornerstone of modern synthetic and medicinal chemistry. While challenges such as steric hindrance and epimerization are common, they can be reliably overcome through the rational selection of reagents and reaction conditions. For simple, unhindered substrates, classic EDC/additive protocols remain cost-effective and efficient. For more complex, sterically demanding, or stereochemically sensitive systems, the use of high-potency uronium reagents like HATU provides a robust and often essential solution, justifying its higher cost with superior outcomes and faster reaction times. By understanding the mechanisms at play and following these validated protocols, researchers can confidently advance their synthetic programs.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL: [Link]

-

Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. URL: [Link]

-

Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. URL: [Link]

-

König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte, 103(3), 788-798. URL: [Link]

-

Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal, 15(37), 9394-9403. URL: [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. URL: [Link]

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. URL: [Link]

-

Orner, B. P., Salvino, J. M., Shearer, B. G., & Labaudiniere, R. (2002). A comparison of amide bond formation using a mixed anhydride or an acid chloride. Tetrahedron Letters, 43(8), 1457-1459. URL: [Link]

Technical Support Center: Work-Up Procedures for Reactions Involving Sulfonyl Chlorides

Welcome to the Technical Support Center for reactions involving sulfonyl chlorides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the work-up and purification of sulfonylated products. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Introduction: The Challenge of the Sulfonyl Group

Sulfonyl chlorides are highly reactive electrophiles, making them invaluable for the synthesis of sulfonamides and sulfonate esters—motifs prevalent in pharmaceuticals and functional materials. However, this reactivity also presents challenges during reaction work-up. Incomplete reactions, excess reagents, and the formation of acidic byproducts necessitate a well-designed work-up strategy to ensure the isolation of a pure product. This guide provides a structured approach to tackling these challenges, grounded in chemical expertise and practical experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the work-up of reactions involving sulfonyl chlorides.

FAQ 1: Quenching Excess Sulfonyl Chloride

Q: My reaction is complete, but I have unreacted sulfonyl chloride remaining. What is the best way to remove it?

A: The optimal method for quenching excess sulfonyl chloride depends on the stability of your desired product and the scale of your reaction. The primary goal is to convert the reactive sulfonyl chloride into a species that is easily separated from your product.

-

Aqueous Hydrolysis (The Standard Approach): For many products, particularly those stable to aqueous base, hydrolysis is the simplest method.[1][2] The sulfonyl chloride is hydrolyzed to the corresponding sulfonic acid, which can then be extracted into an aqueous basic solution.

-

Nucleophilic Quenching (For Sensitive or Stubborn Cases): When aqueous conditions are detrimental to your product or when the sulfonyl chloride is sterically hindered and hydrolyzes slowly, a more nucleophilic quenching agent is recommended.[1]

-

Amines: Adding a small amount of a simple amine (e.g., a few drops of triethylamine or a dilute aqueous ammonia solution) will rapidly convert the sulfonyl chloride to a sulfonamide.[1] This new sulfonamide derivative will have different polarity, often simplifying chromatographic separation.

-

Alcohols: Methanol or ethanol can be used to convert the sulfonyl chloride to a sulfonate ester. This is a useful strategy if the resulting ester's polarity is significantly different from your product.

-

-

Scavenger Resins (The High-Purity/High-Throughput Option): For difficult purifications or for parallel synthesis, polymer-bound amine scavenger resins (e.g., PS-Trisamine) are highly effective. The resin selectively reacts with the excess sulfonyl chloride, and is then simply removed by filtration.[1][2] This method avoids aqueous work-ups entirely, which can be advantageous for water-sensitive products.[1]

Table 1: Comparison of Common Quenching Strategies

| Quenching Method | Reagent | Product of Quench | Best For | Considerations |

| Aqueous Hydrolysis | Water, often with a mild base (e.g., NaHCO₃) | Sulfonic acid/sulfonate salt | Base-stable products; large-scale reactions. | Can be slow for hindered sulfonyl chlorides; not suitable for water-sensitive products.[1][5] |

| Nucleophilic Quench (Amine) | Ammonia, Triethylamine, etc. | Sulfonamide | Products sensitive to aqueous work-up; when hydrolysis is slow. | The resulting sulfonamide must be separable from the desired product.[1] |

| Nucleophilic Quench (Alcohol) | Methanol, Ethanol | Sulfonate ester | Creating a derivative with significantly different polarity for easier purification. | The resulting ester must be separable from the desired product. |

| Scavenger Resins | Polymer-bound amines (e.g., PS-Trisamine) | Resin-bound sulfonamide | High-purity requirements; parallel synthesis; water-sensitive products. | Higher cost of reagents; requires agitation and filtration.[1][2] |

FAQ 2: Managing Pyridine and Other Amine Bases

Q: I used pyridine as a solvent and base. Now I'm struggling to remove it during work-up. Why is it still in my organic layer after an acid wash?

A: This is a very common issue. While it is true that protonating pyridine with an acid forms the water-soluble pyridinium salt, several factors can lead to incomplete removal:

-

Insufficient Acid: A frequent oversight is not using a sufficient molar equivalent of acid. If you used pyridine as the solvent, you have a large excess. A wash with a dilute acid (e.g., pH 2 HCl) may not be sufficient to protonate all of the pyridine.[6] It is recommended to use a more concentrated acid solution (e.g., 1M HCl) and to perform multiple washes.[6]

-

Emulsion Formation: The pyridinium salt can act as a surfactant, leading to emulsions that are difficult to separate.

-

"Salting Out" Effect: If your organic solvent has some water miscibility (like ethyl acetate), the high concentration of pyridinium salt in the aqueous layer can reduce the solubility of the organic solvent in the aqueous phase, potentially trapping pyridine in the organic layer.

Troubleshooting Strategies for Pyridine Removal:

-

Use Sufficient, Stronger Acid: Wash the organic layer with 1M or 2M HCl. Check the pH of the aqueous layer after each wash; it should remain acidic.[6]

-

Copper Sulfate Wash: A highly effective method is to wash the organic layer with a saturated aqueous solution of copper(II) sulfate. Pyridine is an excellent ligand for copper and will be sequestered into the aqueous layer as a coordination complex.

-

Azeotropic Removal: If your product is stable to heat, pyridine can be removed by azeotropic distillation with a non-polar solvent like toluene or heptane.[6][7] This involves adding the non-polar solvent to your crude product and then removing it under reduced pressure. This process is typically repeated 2-3 times.[7]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols for common work-up scenarios and a troubleshooting guide for when things go wrong.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Product co-elutes with unreacted sulfonyl chloride during chromatography. | Similar polarity of the product and the starting sulfonyl chloride.[2] | 1. Quench before chromatography: Convert the sulfonyl chloride to a more polar sulfonamide or sulfonic acid using one of the methods in FAQ 1.[2]2. Optimize chromatography: Try a different solvent system or a different stationary phase. |

| Low yield after aqueous work-up. | 1. Product hydrolysis: Your sulfonamide or sulfonate ester may be unstable to the pH of the work-up.2. Product solubility in the aqueous layer: Highly polar products may have some solubility in the aqueous phase.3. Incomplete extraction. | 1. Use a milder quenching method (e.g., scavenger resin) to avoid harsh pH conditions.2. Back-extract the aqueous layers with your organic solvent to recover any dissolved product.3. Ensure thorough mixing during extractions. |

| Persistent emulsion during extraction. | Formation of salts (e.g., pyridinium salts) that act as surfactants. | 1. Add brine (saturated aqueous NaCl) to the separatory funnel to increase the ionic strength of the aqueous layer and break the emulsion.2. Filter the entire mixture through a pad of Celite.3. Allow the mixture to stand for an extended period to allow for separation. |

| The final product is acidic. | Incomplete removal of the sulfonic acid byproduct. | Perform additional washes with a saturated aqueous solution of sodium bicarbonate. Ensure the final aqueous wash is neutral (pH ~7). |

Experimental Protocols

Protocol 1: Standard Aqueous Work-Up for a Base-Stable Product

This protocol is suitable for the removal of excess sulfonyl chloride when the desired product is stable to aqueous base.[1]

-

Cool the Reaction: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. This helps to control any exotherm from the quench.

-

Quench: Slowly add deionized water to the reaction mixture with vigorous stirring. Monitor for any temperature increase.

-

Neutralize and Hydrolyze: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir for 30-60 minutes.[1] This will hydrolyze the remaining sulfonyl chloride and neutralize the resulting sulfonic acid and any HCl generated.

-

Phase Separation: Transfer the mixture to a separatory funnel. If your product is in an organic solvent, separate the layers.

-

Extraction: Extract the aqueous layer with the reaction solvent (e.g., ethyl acetate, DCM) two more times to recover any dissolved product.[1]

-

Combine and Dry: Combine all organic layers and wash with brine. Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.[1]

-

Further Purification: If necessary, purify the crude product by column chromatography.[1]

Protocol 2: Work-Up Using a Scavenger Resin

This protocol is ideal for situations where an aqueous work-up is not desirable or for high-throughput applications.[1]

-

Choose the Resin: Select an appropriate amine-based scavenger resin, such as PS-Trisamine or Si-Amine. A common loading is around 2-3 equivalents relative to the excess sulfonyl chloride.[1]

-

Add Resin: Once the primary reaction is complete, add the scavenger resin directly to the reaction mixture.

-

Agitate: Stopper the flask and shake or stir the slurry at room temperature. Reaction times can vary from 1 to 16 hours, depending on the reactivity of the sulfonyl chloride.[1]

-

Monitor: Monitor the disappearance of the sulfonyl chloride by TLC or LC-MS.

-

Filter: Once the scavenging is complete, filter the reaction mixture to remove the resin.[2]

-

Concentrate: Rinse the resin with a small amount of the reaction solvent and combine the filtrates. Concentrate the solution in vacuo to yield the crude product, which can then be further purified if necessary.

Part 3: Visualization of Workflows

Decision-Making Workflow for Sulfonyl Chloride Work-Up

The following diagram illustrates a logical decision-making process for selecting an appropriate work-up procedure.

Caption: Decision tree for selecting a sulfonyl chloride work-up strategy.

Safety First: Handling Sulfonyl Chlorides

Sulfonyl chlorides are corrosive, lachrymatory, and react violently with water.[8] Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10] Be mindful of the exothermicity of quenching reactions, especially on a large scale.

References

-

Dunn, P. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(3), 596-601. [Link]

-

Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856-868. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

-

Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1329. [Link]

- Bloch, H. S. (1962). U.S. Patent No. 3,068,279. Washington, DC: U.S.

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. [Link]

-

Knochel, P., et al. (2010). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Organic Process Research & Development, 14(4), 893-899. [Link]

-

Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. [Link]

-

van der Westhuizen, C. E., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290. [Link]

-

Reddit. (2024). Removing Pyridine. r/chemistry. [Link]

-

King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 57(19), 2477-2484. [Link]

-

Reddit. (2019). Removing thionyl chloride. r/chemistry. [Link]

-

ScienceMadness.org. (2017). Tosylation of ethanolamine (??). [Link]

-

The Evans Group, University of Nottingham. (n.d.). Remove Sticky Reagents. [Link]

-

New Jersey Department of Health. (n.d.). Benzene Sulfonyl Chloride Hazard Summary. [Link]

- Patel, R. K., et al. (2010). U.S.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. reddit.com [reddit.com]

- 7. chem.rochester.edu [chem.rochester.edu]

- 8. fishersci.com [fishersci.com]

- 9. nj.gov [nj.gov]

- 10. chemicalbook.com [chemicalbook.com]

The Sulfonamide Gambit: A Bioisosteric Guide to Replacing Amides in Drug Design

In the intricate chess game of drug discovery, where every molecular move is scrutinized for its impact on efficacy, safety, and pharmacokinetic properties, the strategic replacement of functional groups is a key tactic. Among these, the bioisosteric replacement of the ubiquitous amide bond with a sulfonamide has emerged as a powerful maneuver. This guide provides an in-depth, objective comparison of these two critical functional groups, supported by experimental insights and practical methodologies, to empower researchers in making informed decisions for lead optimization and the development of novel therapeutics.

The Rationale for Bioisosteric Replacement: Beyond a Simple Swap

Bioisosterism, the substitution of a functional group with another that retains similar spatial and electronic characteristics, is a cornerstone of modern medicinal chemistry.[1] The goal is not merely to create a structural analog but to fine-tune a molecule's properties to overcome liabilities such as poor metabolic stability, low bioavailability, or off-target toxicity.[1][2] The amide group, while a fundamental building block of many successful drugs, is often susceptible to enzymatic hydrolysis by proteases, limiting the in vivo half-life of peptide-based drugs and other small molecules.[2][3] The sulfonamide group presents itself as a compelling non-classical bioisostere of the amide, offering a unique constellation of properties that can address these challenges.[4][5]

Amides vs. Sulfonamides: A Head-to-Head Comparison

The decision to replace an amide with a sulfonamide is a nuanced one, requiring a thorough understanding of the inherent differences in their physicochemical and biological properties.

Physicochemical Properties: A Tale of Two Geometries

The seemingly subtle change from a carbon to a sulfur atom at the core of the functional group has profound implications for its geometry, acidity, and hydrogen bonding capabilities.

| Property | Amide (-C(O)NH-) | Sulfonamide (-S(O)₂NH-) | Key Implications in Drug Design |

| Geometry | Planar | Tetrahedral | The tetrahedral geometry of the sulfonamide can introduce a different vector for substituents, potentially enabling novel interactions with the target protein or disrupting unfavorable ones.[6] |

| Acidity (pKa) | Neutral (pKa ~17) | Acidic (pKa ~9-10) | The acidic nature of the sulfonamide N-H can be crucial for forming key interactions with basic residues in a binding pocket. However, this increased acidity can also lead to higher water solubility and potential for ionization at physiological pH, impacting membrane permeability.[1][7][8] |

| Hydrogen Bonding | 1 H-bond donor (N-H), 1 H-bond acceptor (C=O) | 1 H-bond donor (N-H), 2 H-bond acceptors (S=O) | The two sulfonyl oxygens provide an additional hydrogen bond acceptor, which can lead to enhanced binding affinity and specificity.[5][6] |

| Lipophilicity (logP) | Generally more lipophilic | Generally more hydrophilic | The increased polarity of the sulfonamide can improve aqueous solubility but may decrease cell permeability. This needs to be balanced within the overall molecular properties.[9] |

| Conformational Flexibility | Restricted rotation around the C-N bond due to partial double bond character. | Freer rotation around the S-N bond. | The conformational flexibility of the S-N bond in sulfonamides can allow the molecule to adopt different conformations to fit a binding site, but can also come with an entropic penalty upon binding.[10] |

Pharmacokinetic (ADME) Profile: Navigating the Biological Maze

The journey of a drug through the body is fraught with metabolic traps and permeability barriers. The amide-to-sulfonamide switch can significantly alter this trajectory.

-

Metabolic Stability: A primary driver for this bioisosteric replacement is the enhanced metabolic stability of sulfonamides.[4] They are significantly more resistant to enzymatic hydrolysis compared to amides, which can lead to a longer plasma half-life and improved oral bioavailability.[2][4]

-

Permeability and Efflux: The increased polarity of sulfonamides can sometimes lead to lower passive permeability across cell membranes.[11] However, in some cases, this can be advantageous by reducing efflux by transporters like P-glycoprotein.

-

Toxicity: A historical concern with sulfonamides is the potential for "sulfa allergy," a hypersensitivity reaction. However, this is primarily associated with a specific structural motif—an arylamine at the N4 position of a sulfanilamide core—and is not a general property of all sulfonamide-containing drugs.[4][12] Careful design to avoid this motif can mitigate this risk.

Pharmacodynamic Considerations: Hitting the Target with Precision

The subtle yet significant changes in geometry and electronic properties upon replacing an amide with a sulfonamide can have a dramatic impact on how a drug interacts with its biological target.

-

Binding Affinity and Selectivity: The additional hydrogen bond acceptors and altered geometry of the sulfonamide can lead to a reorganization of the binding mode, sometimes resulting in a significant increase in potency and selectivity.[5] For instance, the two sulfonyl oxygens can engage in unique C-H···O=S interactions with the protein backbone.[13]

-

Receptor Occupancy: The enhanced stability of the sulfonamide can lead to prolonged target engagement, which can be beneficial for therapeutic efficacy.

Synthetic Strategies: Forging the Sulfonamide Bond

The synthesis of sulfonamides is a well-established field in organic chemistry, with several robust methods available to the medicinal chemist. The most common approach involves the reaction of a sulfonyl chloride with a primary or secondary amine.

General Experimental Protocol: Synthesis of a Sulfonamide from a Sulfonyl Chloride and an Amine

This protocol provides a general framework. Reaction conditions, such as solvent, base, and temperature, may need to be optimized for specific substrates.

Materials:

-

Aryl or alkyl sulfonyl chloride

-

Primary or secondary amine

-

Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA))

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl acetate)

Procedure:

-

Reaction Setup: To a solution of the amine (1.0 eq) in the chosen aprotic solvent (e.g., DCM) at 0 °C (ice bath), add the base (1.1-1.5 eq).

-

Addition of Sulfonyl Chloride: Slowly add a solution of the sulfonyl chloride (1.0-1.1 eq) in the same solvent to the reaction mixture. Causality: Slow addition is crucial to control the exothermicity of the reaction and minimize side product formation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer.

-

Extraction: Extract the aqueous layer with the organic solvent (e.g., DCM, 2 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.

-

Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, HRMS).

Visualizing the Concepts

Structural Comparison: Amide vs. Sulfonamide

Caption: A generalized workflow for the synthesis and evaluation of sulfonamide analogs.

Case Studies: The Sulfonamide in Action

The successful application of the amide-to-sulfonamide bioisosteric replacement is evident in numerous marketed drugs and clinical candidates across various therapeutic areas.

-

Carbonic Anhydrase Inhibitors (e.g., Dorzolamide): The sulfonamide group is the quintessential pharmacophore for this class of drugs used to treat glaucoma. It mimics the substrate (carbonic acid) and directly coordinates to the zinc ion in the enzyme's active site. The acidity of the sulfonamide is critical for this interaction. [8]

-

Protease Inhibitors (e.g., Amprenavir, Darunavir): In many HIV protease inhibitors, a sulfonamide replaces a scissile amide bond of the natural peptide substrate. This substitution not only confers resistance to proteolytic cleavage but also allows for crucial hydrogen bonding interactions with the enzyme's backbone, contributing to high potency.

-

Kinase Inhibitors: In the realm of oncology, numerous kinase inhibitors incorporate a sulfonamide moiety. This group can serve as a hinge-binder, forming key hydrogen bonds with the kinase hinge region, or it can be solvent-exposed to enhance solubility and fine-tune physicochemical properties.

While specific quantitative data directly comparing an amide and its sulfonamide bioisostere within the same drug development program is often proprietary, the sheer number of successful drugs incorporating sulfonamides in place of traditional amide functionalities speaks to the power of this strategy.

Conclusion and Future Perspectives

The bioisosteric replacement of amides with sulfonamides is a well-validated and powerful strategy in drug design. It offers a multifaceted approach to addressing common liabilities in drug candidates, particularly poor metabolic stability. However, it is not a "magic bullet." The decision to employ this substitution must be context-dependent and guided by a thorough understanding of the target, the binding pocket environment, and the desired physicochemical properties of the final compound. As our understanding of the subtle interplay between molecular structure and biological activity deepens, and as new synthetic methodologies emerge, the strategic deployment of the sulfonamide gambit will undoubtedly continue to be a key move in the discovery of new and improved medicines. [5][9]

References

-

Uddin, M. J., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis, 11(6), 689-703. [Link]

-

Meanwell, N. A. (2018). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. ACS Medicinal Chemistry Letters, 9(10), 963-968. [Link]

-

Coe, S. (2021). Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link]

-

Jubb, H., et al. (2017). Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. In Comprehensive Medicinal Chemistry III (pp. 104-127). Elsevier. [Link]

-

Talele, T. T. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(15), 7765-7800. [Link]

-

Mahlert, F., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au, 3(8), 2276-2285. [Link]

-

St. Denis, J. D., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(38), 21113-21120. [Link]

-

Musci, M., et al. (2017). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. Physical Chemistry Chemical Physics, 19(1), 355-365. [Link]

-

Jarvis, M. F., et al. (2014). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 5(9), 1045-1050. [Link]

-

S-L. Chen, et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(20), 5344-5354. [Link]

-

Bryant, J. R., et al. (2011). Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and Acyl Sulfonamides. The Journal of Organic Chemistry, 76(9), 3112-3123. [Link]

-

S-L. Chen, et al. (2019). accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(20), 5344-5354. [Link]

-

Innocenti, A., et al. (2009). The pK a values of the sulfonamides investigated. Bioorganic & Medicinal Chemistry Letters, 19(10), 2647-2651. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

-

Mahlert, F., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au, 3(8), 2276-2285. [Link]

-

Alegre-Requena, E., et al. (2020). Sulfonamide as amide isostere for fine-tuning the gelation properties of physical gels. RSC Advances, 10(19), 11481-11492. [Link]

-

Amide bioisosteric replacement in the design and synthesis of quorum sensing modulators. (2025). Request PDF. [Link]

-

Talele, T. T. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(15), 7765-7800. [Link]

-

Ebadi, A., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(50), 31586-31611. [Link]

-

Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. (2017). Future Medicinal Chemistry, 9(14), 1643-1658. [Link]

-

Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. (2014). Journal of the Brazilian Chemical Society, 25(10), 1836-1845. [Link]

-

Lücking, U. (2021). The Powerful Symbiosis Between Synthetic and Medicinal Chemistry. CHIMIA International Journal for Chemistry, 75(4), 278-279. [Link]

-

Hydrogen bonding in sulfonamides. (2019). Request PDF. [Link]

-

Amendola, V., et al. (2011). Anion-Binding Properties of Aliphatic Symmetric Squaramide Receptors. ACS Omega, 2(10), 6642-6651. [Link]

-

St. Denis, J. D., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(38), 21113-21120. [Link]

Sources

- 1. drughunter.com [drughunter.com]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. thieme-connect.com [thieme-connect.com]

- 10. web.uvic.ca [web.uvic.ca]

- 11. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

A Comparative Guide to the Efficacy of Sulfonyl Chloride Building Blocks in Sulfonamide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Sulfonamide Bond

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a vast array of therapeutic agents, from classical antibacterial drugs to contemporary treatments for cancer, viral infections, and inflammatory diseases.[1] The strategic introduction of a sulfonyl group can profoundly influence a molecule's physicochemical properties, including its solubility, acidity, and ability to form hydrogen bonds, thereby modulating its pharmacokinetic profile and binding affinity to biological targets.[2]

The most common and direct method for forging the robust sulfonamide linkage is the reaction between a primary or secondary amine and a sulfonyl chloride.[3] These sulfonyl chloride building blocks are not created equal; their reactivity, selectivity, and stability are dictated by the nature of the organic residue attached to the sulfonyl group. This guide provides a comparative analysis of the efficacy of various sulfonyl chloride building blocks, delving into the chemical principles that govern their performance and offering practical, experimentally-grounded insights to aid in the rational selection of these critical reagents in drug discovery and development.

The Heart of the Matter: Understanding Sulfonyl Chloride Reactivity

The central event in sulfonamide formation is the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. The facility of this reaction is primarily governed by the electrophilicity of the sulfur atom, which is, in turn, modulated by both electronic and steric effects imparted by the R-group of the R-SO₂Cl molecule.

Electronic Effects: Electron-withdrawing groups on the R-group increase the positive charge density on the sulfur atom, rendering it more susceptible to nucleophilic attack and thus increasing the reactivity of the sulfonyl chloride. Conversely, electron-donating groups decrease reactivity.

Steric Effects: Bulky R-groups can hinder the approach of the nucleophilic amine to the sulfur center, slowing the reaction rate. This is a critical consideration when working with sterically demanding amines or sulfonyl chlorides.

A Comparative Analysis of Common Sulfonyl Chloride Building Blocks

| Sulfonyl Chloride | Structure | Key Characteristics | Relative Reactivity |

| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | Aliphatic, small steric footprint, highly reactive. | Very High |

| p-Toluenesulfonyl Chloride (TsCl) | p-CH₃C₆H₄SO₂Cl | Aromatic, moderate reactivity, widely used, crystalline solid. | Moderate |

| Benzenesulfonyl Chloride | C₆H₅SO₂Cl | Aromatic, baseline for comparison of substituted arylsulfonyl chlorides. | Moderate |

| 4-Nitrobenzenesulfonyl Chloride | p-NO₂C₆H₄SO₂Cl | Aromatic, activated by a strong electron-withdrawing group, highly reactive. | High |

| 2,4-Dichlorobenzenesulfonyl Chloride | 2,4-Cl₂C₆H₃SO₂Cl | Aromatic, activated by two electron-withdrawing groups, highly reactive. | High |

| Dansyl Chloride | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | Naphthyl, fluorescent, often used for labeling amines. | Moderate to Low |

| Cyclopropanesulfonyl Chloride | c-C₃H₅SO₂Cl | Alicyclic, imparts unique conformational constraints. | High |

Discussion of Comparative Efficacy:

-

Aliphatic vs. Aromatic Sulfonyl Chlorides: Methanesulfonyl chloride (MsCl) is generally more reactive than aromatic sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) due to the lack of resonance stabilization and smaller steric hindrance.[4] The formation of a reactive sulfene intermediate from MsCl in the presence of a base can also contribute to its high reactivity, making it particularly effective with sterically hindered alcohols, a reaction analogous to sulfonamide formation.[4]

-

Substituent Effects in Arylsulfonyl Chlorides: The reactivity of benzenesulfonyl chlorides is significantly influenced by substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group in 4-nitrobenzenesulfonyl chloride, enhance the electrophilicity of the sulfur atom, leading to faster reaction rates compared to the unsubstituted benzenesulfonyl chloride.[5] Kinetic studies on the reaction of substituted benzenesulfonyl chlorides with anilines have demonstrated this trend, with electron-withdrawing substituents in the sulfonyl chloride increasing the rate of bond formation.[5] Conversely, electron-donating groups, like the methyl group in TsCl, slightly decrease reactivity compared to benzenesulfonyl chloride.

-